molecular formula C13H11FN4O B14085249 N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide

N'-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide

Cat. No.: B14085249
M. Wt: 258.25 g/mol
InChI Key: HOKZDFPPWXGMOL-MFOYZWKCSA-N
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Description

N’-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with a carbohydrazide group and a 4-fluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for microbial or cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide

Uniqueness

N’-[(1Z)-1-(4-fluorophenyl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both a pyrazine ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11FN4O

Molecular Weight

258.25 g/mol

IUPAC Name

N-[(Z)-1-(4-fluorophenyl)ethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C13H11FN4O/c1-9(10-2-4-11(14)5-3-10)17-18-13(19)12-8-15-6-7-16-12/h2-8H,1H3,(H,18,19)/b17-9-

InChI Key

HOKZDFPPWXGMOL-MFOYZWKCSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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